Ethane, 2-bromo-1,1,1-trimethoxy-
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Overview
Description
Ethane, 2-bromo-1,1,1-trimethoxy- is a chemical compound with the molecular formula C6H13BrO3. It is a colorless liquid commonly used in various fields of research, including medical, environmental, and industrial applications.
Mechanism of Action
Target of Action
Ethane, 2-bromo-1,1,1-trimethoxy-, also known as Bromoacetaldehyde dimethyl acetal, is a brominated pharmaceutical intermediate It is often used in the synthesis of various pharmaceuticals, suggesting that its targets may vary depending on the specific drug it is used to produce .
Mode of Action
It is known that the compound is activated by the removal of excess bromide ions, making it more reactive and less prone to decomposition . This activation process involves the addition of silver bicarbonate powder during the production of the pharmaceutical intermediate .
Biochemical Pathways
Given its use as a pharmaceutical intermediate, it is likely involved in various biochemical reactions depending on the specific drug it is used to synthesize .
Pharmacokinetics
As a pharmaceutical intermediate, its pharmacokinetic properties would largely depend on the specific drug it is used to produce .
Result of Action
As a pharmaceutical intermediate, it is likely that its effects at the molecular and cellular level are largely determined by the specific drug it is used to synthesize .
Action Environment
The action, efficacy, and stability of Ethane, 2-bromo-1,1,1-trimethoxy- can be influenced by various environmental factors. For instance, during its production, the temperature is carefully controlled, and specific substances are added to enhance its reactivity and prevent decomposition . .
Preparation Methods
The preparation of Ethane, 2-bromo-1,1,1-trimethoxy- involves several synthetic routes. One common method includes the reaction of methyl chloroacetate with trimethyl orthoformate in the presence of concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions, typically between 10°C to 80°C, to ensure optimal yield and purity . The resulting product is then purified through extraction and drying processes.
Chemical Reactions Analysis
Ethane, 2-bromo-1,1,1-trimethoxy- undergoes various chemical reactions, including substitution reactions. In these reactions, the bromine atom can be replaced by other nucleophiles, leading to the formation of different products. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethane, 2-bromo-1,1,1-trimethoxy- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, it is used in the development of pharmaceutical drugs and as a reagent in diagnostic tests. Additionally, it has industrial applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethane, 2-bromo-1,1,1-trimethoxy- can be compared with similar compounds such as 2-chloro-1,1,1-trimethoxyethane and 1-bromo-2-(methoxymethoxy)ethane . While these compounds share similar structural features, Ethane, 2-bromo-1,1,1-trimethoxy- is unique due to its specific reactivity and applications. The presence of the bromine atom in Ethane, 2-bromo-1,1,1-trimethoxy- imparts distinct chemical properties that differentiate it from its analogs.
Biological Activity
Ethane, 2-bromo-1,1,1-trimethoxy- (CAS Number: 40070-40-4) is a chemical compound that has garnered interest due to its potential biological activities. This article provides an overview of its characteristics, synthesis methods, and biological implications based on diverse research findings.
- Molecular Formula : C5H11BrO3
- Molecular Weight : 199.043 g/mol
- LogP (Octanol-water partition coefficient) : 0.9743
- PSA (Polar Surface Area) : 27.69 Ų
These properties suggest that the compound may exhibit moderate lipophilicity and potential for biological activity due to its ability to cross lipid membranes.
Synthesis Methods
The synthesis of Ethane, 2-bromo-1,1,1-trimethoxy- can be achieved through various methods:
- Bromination of Trimethoxyethane :
- Bromine is introduced to trimethoxyethane under controlled conditions to yield the bromo derivative.
- Alkylation Reactions :
Biological Activity
Research indicates that Ethane, 2-bromo-1,1,1-trimethoxy- exhibits several biological activities:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of bromo derivatives. For example:
- Case Study : A study on related brominated compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
Cytotoxic Effects
Brominated compounds are often evaluated for their cytotoxic effects on cancer cell lines:
- Case Study : In vitro assays have shown that similar brominated compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and generating reactive oxygen species (ROS) .
Interaction with Biological Molecules
The interaction of Ethane, 2-bromo-1,1,1-trimethoxy- with biomolecules such as DNA and proteins has been explored:
- DNA Binding Studies : Research indicates that brominated compounds can intercalate with DNA, potentially affecting replication and transcription processes. This property is crucial for developing chemotherapeutic agents .
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Antimicrobial Activity | Cytotoxicity | DNA Binding |
---|---|---|---|---|
Ethane, 2-bromo-1,1,1-trimethoxy- | 40070-40-4 | Moderate | High | Yes |
2-Bromoacetaldehyde Dimethyl Acetal | 7252-83-7 | High | Moderate | Yes |
Brominated Phenolic Compounds | Various | Very High | High | Yes |
Properties
IUPAC Name |
2-bromo-1,1,1-trimethoxyethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMGHGBEIOQFGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448791 |
Source
|
Record name | Ethane, 2-bromo-1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40070-40-4 |
Source
|
Record name | Ethane, 2-bromo-1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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